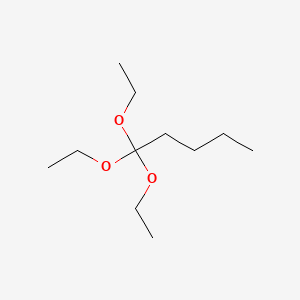
2,6-Dichloropyrimidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloropyrimidine-4-carbaldehyde is a versatile intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives. It serves as a precursor for various heterocyclic compounds, which are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrimidine derivatives from 2,6-dichloropyrimidine-4-carbaldehyde can be achieved through various methods. For instance, microwave-assisted synthesis has been employed to create pyrazolo[3,4-d]pyrimidines by reacting N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes with hydrazine, indicating a preference for primary amines due to shorter reaction times . Another method involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters to form pyrido[2,3-d]pyrimidines, with the reaction being accelerated by acid . Additionally, double cross-coupling reactions have been used to synthesize 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, followed by aldol condensation with various aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of derivatives of 2,6-dichloropyrimidine-4-carbaldehyde has been studied, revealing hydrogen-bonded frameworks and sheets in different dimensions. For example, compounds with 2-methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-beta-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde hydrate exhibit a three-dimensional framework due to C-H...O hydrogen bonds . In contrast, molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde are linked into a three-dimensional framework structure through a combination of N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds .
Chemical Reactions Analysis
Chemical reactions involving 2,6-dichloropyrimidine-4-carbaldehyde are diverse and include nucleophilic aromatic substitution reactions (SNAr), which can lead to amination, solvolysis, and condensation products . The interaction with glycine esters has been studied, resulting in derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloropyrimidine-4-carbaldehyde derivatives are influenced by their molecular structure. For instance, the optical absorption and emission properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are affected by the solvent's polarity and hydrogen bonding parameters, with some molecules functioning as colorimetric and luminescent pH sensors . The hydrogen-bonded structures of the compounds also play a significant role in their crystalline state and solubility .
Wissenschaftliche Forschungsanwendungen
New Transformations and Synthesis of Condensed Azines
One study demonstrates the reaction between 2,6-dichloropyrimidine-4-carbaldehyde and methyl 3-aminocrotonate, leading to the formation of pyrido[2,3-d]pyrimidines, which further reacts with ethyl 3,3-diaminoacrylate to yield pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These transformations highlight the compound's capacity to participate in the construction of complex heterocyclic systems, confirmed by XRD analysis (Bakulina et al., 2014).
Interaction with Glycine Esters
Another research avenue explores the interaction of 2,6-dichloropyrimidine-4-carbaldehyde with glycine esters. This reaction, depending on conditions, yields N-(5-formylpyrimidin-4-yl)glycinates and cyclization products like pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. The study meticulously details the reaction parameters and provides insight into the structural composition of the synthesized compounds, opening doors to potential biologically active molecules (Zinchenko et al., 2018).
Development of 4-Amino-Substituted 7-Iminopyrido[2,3-d]pyrimidines
Further, the compound's utility is extended in the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines. Starting from 2,6-dichloropyrimidine-4-carbaldehyde, these studies elaborate on a stepwise approach to obtain intermediates which upon cyclization, yield the desired pyrimidines. This process underscores the compound's role in generating intermediates for synthesizing pyrido[2,3-d]pyrimidine-4,7-diamines, essential for developing new chemical entities (Zinchenko et al., 2017).
SNAr Reactions and Amination Processes
The compound is also pivotal in SNAr reactions, demonstrating unexpected products from amination, solvolysis, and condensation under mild conditions. This versatility is crucial for constructing pyrimidine-based N-heterocyclic systems, illustrating the compound's role in expanding the synthetic toolbox for chemists (Trilleras et al., 2022).
Catalyst-Free Syntheses
Moreover, its application in catalyst-free syntheses, such as the development of benzofuran-fused pyrido[4,3-d]pyrimidines with notable antitumor activities, demonstrates the compound's relevance in facilitating straightforward, efficient synthetic routes towards biologically significant molecules (Li et al., 2014).
Safety And Hazards
Zukünftige Richtungen
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites , introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Eigenschaften
IUPAC Name |
2,6-dichloropyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDEVPDYGNMDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611427 |
Source


|
| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyrimidine-4-carbaldehyde | |
CAS RN |
933746-24-8 |
Source


|
| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














